molecular formula C17H22N4 B14444503 Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- CAS No. 78069-85-9

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)-

Cat. No.: B14444503
CAS No.: 78069-85-9
M. Wt: 282.4 g/mol
InChI Key: VEKLMSGGJXMMLB-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a pyridyl group and a xylyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, a possible synthetic route could involve:

    Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,4-dimethylbenzyl chloride.

    Reaction Conditions: The reaction might be carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A base such as potassium carbonate or sodium hydride might be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro-piperazine derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for their potential as therapeutic agents for various diseases, including parasitic infections and neurological disorders.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic.

    1-(3-chlorophenyl)piperazine: A psychoactive compound with serotonin receptor activity.

    4-methylpiperazine: Used in the synthesis of pharmaceuticals.

Uniqueness

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is unique due to the presence of both a pyridyl and a xylyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

78069-85-9

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C17H22N4/c1-13-3-4-16(14(2)11-13)20-7-9-21(10-8-20)17-5-6-19-12-15(17)18/h3-6,11-12H,7-10,18H2,1-2H3

InChI Key

VEKLMSGGJXMMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C

Origin of Product

United States

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